(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol
Description
The compound "(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol" is a structurally complex molecule featuring a cyclopentane ring substituted with a methanol group and an ethylamine chain linked to a 4-(dimethylamino)phenyl moiety.
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
[1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C16H26N2O/c1-18(2)14-7-5-13(6-8-14)15(11-17)16(12-19)9-3-4-10-16/h5-8,15,19H,3-4,9-12,17H2,1-2H3 |
InChI Key |
LEPCVCSMXLFESO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol typically involves multiple steps. One common method includes the reductive amination of a ketone precursor with an amine. The reaction conditions often require a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on functional groups and reactivity:
2.1 Functional Group Similarities
- Dimethylamino Aromatic Motif: The 4-(dimethylamino)phenyl group is present in both the target compound and evidence-derived analogs like 2-[2-(dimethylamino)phenyl]-1,1-bis(trimethylsilyl)silene (Compound 2) . This group is known to enhance electron-donating properties and stabilize charge-transfer interactions in materials science applications.
- Hydroxyl/Methanol Groups: The target compound’s methanol group contrasts with the trimethylsilanolate groups in evidence compounds (e.g., Compound 1), which undergo elimination reactions to form silenes .
2.2 Structural and Reactivity Differences
2.3 Key Research Findings from Evidence
- Silene Dimerization : Compound 2 dimerizes in a head-to-tail mode, forming E/Z mixtures, while Compound 6 reacts with methyllithium to produce cyclodimers (Compound 9) and linear dimers (Compound 10) . These reactions highlight the role of silicon in stabilizing reactive intermediates, a feature absent in the target compound.
- Electronic Effects: The 4-(dimethylamino)phenyl group in silole derivatives enhances conjugation, as seen in their crystallographic data . This suggests that the analogous group in the target compound may similarly influence electronic properties but in a carbon-based framework.
Critical Analysis of Limitations
- Divergent Applications : Silicon-containing analogs are optimized for materials science, whereas the target compound’s structure implies biological relevance, necessitating separate pharmacological studies.
Biological Activity
The compound (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol, often referred to as a derivative of dimethylaminophenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol is characterized by a cyclopentyl group linked to an amino-phenethylamine moiety. This structure contributes to its interaction with various biological targets, particularly in the central nervous system and metabolic pathways.
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes:
- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for potential antidepressant effects .
- Receptor Interactions : The compound may interact with adrenergic and dopaminergic receptors, influencing mood and cognitive functions. Its structural similarities to known psychoactive substances suggest potential efficacy in treating mood disorders .
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
Case Studies
- Antidepressant Effects : A study evaluated the compound's effects on animal models of depression. Results indicated significant reductions in depressive behaviors, attributed to increased serotonergic activity .
- Antitumor Efficacy : In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines, suggesting potential as an anticancer agent. The mechanism involved upregulation of apoptotic markers and downregulation of survival signals .
- Pharmacokinetics : A pharmacokinetic study highlighted the compound's favorable absorption and distribution profiles in rodents, with minimal metabolic degradation observed across various species . This suggests a promising therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
